1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a tetrahydroisoquinoline derivative characterized by an acetyl group at the 2-position and an amino substituent at the 8-position of the isoquinoline scaffold. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCGHVIQPJPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582753 | |
| Record name | 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76258-55-4 | |
| Record name | 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 8-nitro-3,4-dihydroisoquinoline followed by acylation. The reduction step typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. The acylation step involves the reaction of the resulting 8-amino-3,4-dihydroisoquinoline with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the acylation step. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 1-(8-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
Reduction: Formation of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological activity of tetrahydroisoquinoline derivatives is highly dependent on substituent positions and electronic properties:
- This contrasts with 6,7-dimethoxy-substituted analogs (e.g., 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone), where methoxy groups provide steric bulk and moderate electron-donating effects. The latter showed moderate HIV-1 reverse transcriptase (RT) inhibition (up to 74.82% at 100 μM), with para-substituted electron-withdrawing groups on the phenyl ring improving potency .
- 7-Amino substitution: In compound Can159 (2-(1-((1H-indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol), the 7-amino group facilitates interactions with CD44, stabilizing protein dynamics . This suggests positional isomerism (7- vs. 8-amino) may alter target specificity.
Structure-Activity Relationship (SAR) Insights
- Electron-donating groups : Para-substituted electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance HIV-1 RT inhibition in 6,7-dimethoxy analogs .
- Hydrophobic interactions : Compounds with bulky substituents (e.g., 3-methyl or 4-(3-methylphenyl)) exhibit improved docking scores in CD44 and RT binding pockets due to hydrophobic interactions .
Biological Activity
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, also known by its CAS number 76258-55-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article summarizes the current findings regarding its biological activity, including relevant case studies and research data.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.25 g/mol
- CAS Number : 76258-55-4
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the intrinsic pathway, primarily by modulating mitochondrial activity and affecting apoptotic markers.
Key Findings:
- Cytotoxicity : The compound has demonstrated significant cytotoxicity against glioblastoma cells with an IC50 ranging from 18 to 48 µM in patient-derived cultures .
- Apoptotic Pathway Activation : Treatment with this compound resulted in increased cytochrome C oxidase (COX) activity and elevated levels of cleaved caspase-3, indicating activation of the intrinsic apoptotic pathway .
- Stemness Marker Reduction : It was observed that the compound reduces the expression of stemness markers in glioblastoma cells, suggesting a potential role in targeting cancer stem cells .
Study on Glioblastoma
A significant study published in Scientific Reports evaluated the effects of isoquinoline derivatives, including this compound, on glioblastoma cell lines. The findings revealed:
- Inhibition of Cell Viability : The compound significantly reduced cell viability in glioblastoma cultures.
- Mechanistic Insights : The study utilized docking analyses to predict interactions with potential target proteins such as dopamine receptors and cytochrome P450 enzymes .
Additional Research
Another investigation focused on the compound's effects on other cancer types, including head-and-neck squamous cell carcinoma (HNSCC). The results indicated that this compound could enhance the cytotoxic effects when combined with traditional chemotherapeutics like temozolomide .
Comparative Biological Activity Table
| Compound Name | Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C1 | Isoquinoline derivative | 18 - 48 | Induces apoptosis via mitochondrial pathways |
| A5 | Aporphine derivative | Varies | Modulates DNA damage response and stemness markers |
| Temozolomide | Chemotherapeutic agent | Varies | Alkylating agent causing DNA damage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
